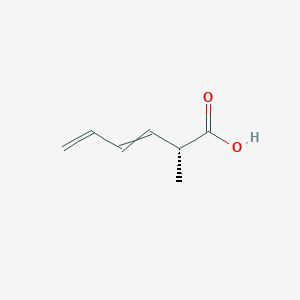

(2R)-2-methylhexa-3,5-dienoic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

921763-61-3 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

(2R)-2-methylhexa-3,5-dienoic acid |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3,(H,8,9)/t6-/m1/s1 |

Clave InChI |

BFNAVDGAMZHSKZ-ZCFIWIBFSA-N |

SMILES isomérico |

C[C@H](C=CC=C)C(=O)O |

SMILES canónico |

CC(C=CC=C)C(=O)O |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of 2r 2 Methylhexa 3,5 Dienoic Acid

Isolation from Natural Sources

The core structure of methyl-hexadienoic acid is present in metabolites produced by various microorganisms, often as part of a larger, more complex molecule.

Fungi are a rich source of structurally diverse secondary metabolites. The fungus Acremonium furcatum, isolated from an intertidal environment, has been found to produce antimicrobial compounds. One such metabolite is an amide derivative containing a dienoic acid moiety. npatlas.org While not the specific (2R)-2-methylhexa-3,5-dienoic acid, this related compound, (2E,4E)-2-methyl-hexa-2,4-dienoic acid (2'R,3'S)-allo-isoleucinol amide, was identified through spectroscopic analysis. npatlas.org This discovery highlights the presence of 2-methyl-hexadienoic acid scaffolds in fungal metabolites.

Table 1: Metabolite from Acremonium furcatum

| Compound Name | Chemical Formula | Molecular Weight (Da) | Origin Organism |

|---|

Jomthonic acids are a family of natural products initially isolated from soil-derived microorganisms. nih.govnih.gov These compounds exhibit adipogenic activity. nih.gov Structurally, they are characterized by a modified β-methylphenylalanine residue linked to a polyketide chain. nih.govnih.gov Jomthonic acid A, for instance, contains a 4-methyl-(2E,4E)-hexa-2,4-dienoate moiety, an isomer of the target compound. researchgate.net The jomthonic acids have been isolated from Streptomyces species, including the marine actinobacterium Streptomyces caniferus. nih.govnih.gov The identification of the jomthonic acid biosynthetic gene cluster has confirmed its origin from a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. nih.gov

Table 2: Jomthonic Acid Family Members

| Compound Name | Natural Source | Key Structural Features |

|---|---|---|

| Jomthonic Acid A | Streptomyces sp. | β-methylphenylalanine residue, 4-methyl-(2E,4E)-hexa-2,4-dienoate moiety nih.govresearchgate.net |

| Jomthonic Acid B | Streptomyces sp. | β-methylphenylalanine residue, polyketide chain nih.gov |

Enzymatic and Metabolic Routes to Dienoic Acids

The biosynthesis of dienoic acids like (2R)-2-methylhexa-3,5-dienoic acid is most plausibly achieved through a polyketide synthesis pathway. Polyketide synthases are large, multi-domain enzymes that build carbon chains from simple acyl-CoA precursors. nih.govnih.gov

The formation of a 2-methylhexa-3,5-dienoic acid structure can be proposed via a modular Type I polyketide synthase (PKS) pathway. This process involves the sequential condensation of small carboxylic acid units, known as extender units, onto a starter unit. nih.gov

A plausible biosynthetic route would involve:

Starter Unit: An acetyl-CoA molecule would likely serve as the starter unit for the polyketide chain. wikipedia.org

Extender Units: The growing chain would be elongated by the addition of two malonyl-CoA extender units. nih.gov

Methyl Branch Insertion: The methyl group at the C-2 position would be introduced by incorporating a (2S)-methylmalonyl-CoA extender unit in the final extension step. This specific extender unit is responsible for adding methyl branches to polyketide backbones. nih.gov

Processing: The PKS module would contain catalytic domains (ketoreductase, dehydratase) to process the β-keto groups formed after each condensation, leading to the formation of the two double bonds in the final hexadienoic acid structure. nih.govnih.gov

Chain Termination: The synthesis concludes with the release of the completed fatty acid from the PKS enzyme, often facilitated by a thioesterase domain. nih.gov

The biosynthesis of the closely related jomthonic acids provides a model for this process, involving two PKS genes (jomP1 and jomP2) that work in conjunction with an NRPS gene. nih.gov

To definitively establish a biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are essential. While specific studies on (2R)-2-methylhexa-3,5-dienoic acid are not available, the methodology has been extensively applied to other polyketides. nih.gov

In such studies, the producing organism is cultured in media supplemented with labeled precursors, such as ¹³C-labeled acetate (B1210297) or propionate. The resulting natural product is then isolated, and its ¹³C NMR spectrum is analyzed to determine the position of the incorporated labels.

For example, extensive analysis of the biosynthesis of monensin (B1676710) A and B in Streptomyces cinnamonensis has utilized various labeled carbon sources to trace the origin of the polyketide backbone. nih.gov These studies confirmed that crotonyl-CoA carboxylase/reductase is crucial for supplying the (2S)-methylmalonyl-CoA extender units required for the majority of the methyl branches in the monensin structure. nih.gov A similar approach could be used to verify the proposed pathway for (2R)-2-methylhexa-3,5-dienoic acid, confirming the roles of acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA as its fundamental building blocks.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (2R)-2-methylhexa-3,5-dienoic acid |

| (2E,4E)-2-methyl-hexa-2,4-dienoic acid (2'R,3'S)-allo-isoleucinol amide |

| Jomthonic Acid A |

| Jomthonic Acid B |

| Jomthonic Acid C |

| β-methylphenylalanine |

| 4-methyl-(2E,4E)-hexa-2,4-dienoate |

| Acetyl-CoA |

| Malonyl-CoA |

| (2S)-methylmalonyl-CoA |

| Monensin A |

| Monensin B |

Advanced Synthetic Methodologies for 2r 2 Methylhexa 3,5 Dienoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful toolkit for accessing enantiomerically enriched compounds like (2R)-2-methylhexa-3,5-dienoic acid. These approaches introduce chirality through either temporary covalent bonding to a chiral auxiliary or through the influence of a chiral catalyst.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired chiral center is created, the auxiliary is removed, having served its purpose as a "chiral director." This strategy is well-established and offers a high degree of predictability and reliability in achieving the desired stereochemistry. thieme-connect.comresearchgate.netresearchgate.net

Evans' oxazolidinones are a class of widely used and highly effective chiral auxiliaries in asymmetric synthesis. researchgate.netrsc.org These auxiliaries are attached to a carboxylic acid precursor to form an N-acyl oxazolidinone. The steric bulk of the substituent on the oxazolidinone (e.g., isopropyl or phenyl) effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. researchgate.netrsc.org

In the context of synthesizing α-chiral acids, an N-acyl oxazolidinone derived from a suitable carboxylic acid precursor would be deprotonated to form a stereodefined enolate. Subsequent alkylation of this enolate with an appropriate electrophile, such as a methyl halide, would proceed with high diastereoselectivity. Finally, cleavage of the chiral auxiliary, often under mild conditions, would yield the desired (2R)-2-methylhexa-3,5-dienoic acid. The predictability of the stereochemical outcome and the commercial availability of various oxazolidinone auxiliaries make this a robust strategy. sigmaaldrich.com

A key advantage of this method is the high level of stereocontrol that can be achieved. The diastereomeric excess (d.e.) of the alkylation step is often very high, which translates to a high enantiomeric excess (e.e.) in the final product after removal of the auxiliary. The auxiliary can also often be recovered and reused, adding to the efficiency of the process. sigmaaldrich.com

Table 1: Common Evans' Oxazolidinone Auxiliaries and Their Applications

| Auxiliary Name | Key Feature | Typical Application |

| (S)-4-Isopropyl-2-oxazolidinone | Provides high diastereoselectivity in alkylations | Asymmetric synthesis of α-alkylated carboxylic acids |

| (S)-4-Benzyl-2-oxazolidinone | Offers different steric environment | Used in aldol (B89426) and alkylation reactions |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Provides alternative stereochemical control | Asymmetric synthesis of various chiral compounds |

This table provides a generalized overview. Specific reaction conditions and substrates will influence the outcome.

A more direct approach involves the enantioselective alkylation of β,γ-unsaturated carboxylic acids. acs.org This method circumvents the need for attaching and removing a covalently bound chiral auxiliary by employing chiral lithium amides as "traceless" auxiliaries. acs.orgacs.org

In this strategy, a β,γ-unsaturated carboxylic acid is deprotonated with a chiral lithium amide to form a mixed lithium amide–enediolate aggregate in situ. acs.orgacs.org This chiral aggregate creates a chiral environment around the enediolate, influencing the facial selectivity of the subsequent alkylation reaction. acs.org The reaction of this complex with an electrophile, such as methyl iodide, leads to the formation of the α-alkylated product with a high degree of enantioselectivity. acs.orgacs.org A significant advantage of this method is the elimination of steps required for the introduction and removal of the auxiliary, leading to a more atom-economical process. acs.org Furthermore, the chiral amine used to generate the lithium amide can often be recovered. acs.org

One of the challenges with this class of substrates is controlling the regioselectivity of the alkylation, as reaction can occur at either the α or γ position. acs.org However, careful selection of the chiral lithium amide and reaction conditions can lead to high α-regioselectivity. acs.orgacs.org

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and elegant approach to the synthesis of chiral molecules. researchgate.net This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst creates a chiral environment for the reaction, directing the stereochemical outcome without being consumed in the process.

Palladium-catalyzed decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. nih.govnih.govacs.org In the context of synthesizing α-chiral acids, a potential strategy involves the asymmetric decarboxylative allylation of a malonic acid half-ester or a similar substrate. While direct application to (2R)-2-methylhexa-3,5-dienoic acid is not explicitly detailed in the provided context, the general principle can be extrapolated.

The general mechanism would involve the formation of a π-allyl palladium complex from a suitable diene precursor. A prochiral enolate, generated from a malonic acid derivative, would then act as a nucleophile. In the presence of a chiral phosphine (B1218219) ligand coordinated to the palladium center, the nucleophilic attack would occur enantioselectively, leading to the formation of the desired α-chiral center. Subsequent decarboxylation would then yield the final product. The enantioselectivity of the reaction is controlled by the chiral ligand, which dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

Titanium-catalyzed reactions have shown significant utility in stereoselective synthesis. nih.gov One notable example is the cross-cyclomagnesiation of 1,2-dienes (allenes). nih.govresearchgate.netresearchgate.netsciforum.net This reaction allows for the stereoselective formation of carbon-carbon bonds and can be applied to the synthesis of complex molecules containing specific double bond geometries. nih.govresearchgate.netsciforum.net

While a direct synthesis of (2R)-2-methylhexa-3,5-dienoic acid using this method is not explicitly described, the principles of titanium-catalyzed cross-cyclomagnesiation could be adapted. The reaction involves the intermolecular coupling of two different allenes in the presence of a Grignard reagent and a catalytic amount of a titanium complex, such as Cp2TiCl2. nih.govsciforum.net This process generates a magnesacyclopentane intermediate with defined stereochemistry. researchgate.net Subsequent functionalization of this intermediate, for instance, by reaction with carbon dioxide followed by workup, could potentially lead to a dienoic acid. To achieve enantioselectivity, a chiral titanium catalyst would be required to control the stereochemistry of the initial cyclization step.

This methodology offers a powerful way to construct diene systems with high stereocontrol. nih.gov The development of chiral variants of the titanium catalyst would be crucial for the asymmetric synthesis of (2R)-2-methylhexa-3,5-dienoic acid via this route.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Principle | Advantages | Challenges |

| Oxazolidinone-Based Approaches | Use of a covalently bound chiral auxiliary to direct alkylation. researchgate.netrsc.org | High diastereoselectivity, reliable, auxiliary can be recovered. researchgate.netsigmaaldrich.com | Requires additional steps for auxiliary attachment and removal. |

| Enantioselective Alkylation of β,γ-Unsaturated Carboxylic Acids | Use of a chiral lithium amide as a "traceless" auxiliary. acs.orgacs.org | Atom-economical, avoids protection/deprotection steps. acs.org | Potential for regioselectivity issues (α vs. γ alkylation). acs.org |

| Transition Metal-Catalyzed Methods | Enantioselective C-C bond formation using a chiral catalyst. nih.govnih.gov | High catalytic turnover, high enantioselectivity. | Catalyst development can be complex. |

| Titanium-Catalyzed Reactions | Stereoselective construction of diene systems via cyclomagnesiation. nih.govresearchgate.net | Excellent control over double bond geometry. nih.gov | Requires development of chiral catalysts for asymmetric synthesis. |

This table provides a comparative overview of the methodologies discussed.

Stereoselective Total Synthesis Routes

The synthesis of a chiral molecule like (2R)-2-methylhexa-3,5-dienoic acid can be approached through various strategic plans. The choice between a linear or convergent synthesis, and the methods for controlling stereochemistry, are critical decisions in developing an efficient and selective route.

Convergent and Linear Synthesis Strategies

The construction of the carbon backbone of (2R)-2-methylhexa-3,5-dienoic acid can be envisioned through either a linear or a convergent approach.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step, sequential construction of the molecule. | Straightforward planning. | Lower overall yield for long sequences, less efficient. youtube.comwikipedia.org |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, more efficient, greater flexibility. wikipedia.orgfiveable.me | May require more complex planning for fragment synthesis and coupling. |

Key Stereocontrol Elements and Diastereoselectivity (e.g., Inversion at C2 during esterification)

The crucial stereochemical feature of (2R)-2-methylhexa-3,5-dienoic acid is the stereocenter at the C2 position. Establishing and maintaining this stereochemistry is a primary challenge.

A notable phenomenon that can occur in the synthesis of similar chiral molecules is the inversion of stereochemistry at the C2 position during esterification reactions . For instance, in the synthesis of 2-epi-amphidinolide E, a highly diastereoselective C2 inversion was observed during a modified Yamaguchi esterification. nrochemistry.com This unexpected inversion was rationalized by the diastereoselective protonation of an enol or enolate intermediate derived from the addition of the alcohol to a ketene (B1206846) intermediate. nrochemistry.com Such a possibility must be carefully considered when planning the synthesis of (2R)-2-methylhexa-3,5-dienoic acid, as it could either be a pitfall to be avoided or a strategic tool to be exploited.

Other key stereocontrol elements in the synthesis would involve the use of chiral auxiliaries or asymmetric catalysis to introduce the C2-methyl group with the desired (R)-configuration. The diastereoselectivity of subsequent reactions is then critical to ensure that the established stereocenter is not epimerized.

Specific Synthetic Transformations Employed

Several specific chemical reactions are instrumental in the construction of chiral dienoic acids like (2R)-2-methylhexa-3,5-dienoic acid.

Hydrolysis of Acyloxazolidinone Intermediates

A powerful method for introducing a chiral center at the α-position of a carboxylic acid involves the use of chiral auxiliaries, such as Evans' oxazolidinones. wikipedia.orgresearchgate.net In this approach, the achiral carboxylic acid precursor is first attached to the chiral auxiliary, forming an N-acyloxazolidinone. williams.edu The auxiliary then directs the stereoselective alkylation of the α-carbon.

For the synthesis of (2R)-2-methylhexa-3,5-dienoic acid, a suitable N-acyloxazolidinone would be deprotonated to form a chiral enolate, which would then be reacted with an appropriate electrophile to introduce the methyl group. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. wikipedia.org

The final step is the hydrolysis of the N-acyl bond to release the chiral carboxylic acid and recover the auxiliary. williams.edu This is typically achieved under mild basic conditions, for example, using lithium hydroxide (B78521) (LiOH) with hydrogen peroxide, to avoid epimerization of the newly formed stereocenter. williams.edu

| Step | Description | Key Features |

| 1. Acylation | Attachment of the carboxylic acid precursor to the chiral oxazolidinone auxiliary. | Forms a chiral N-acyloxazolidinone. williams.edu |

| 2. Diastereoselective Alkylation | Deprotonation to form a chiral enolate, followed by reaction with a methylating agent. | High diastereoselectivity due to steric guidance from the auxiliary. wikipedia.org |

| 3. Hydrolysis | Cleavage of the N-acyl bond to release the chiral carboxylic acid. | Typically uses mild basic conditions (e.g., LiOH/H₂O₂) to prevent racemization. williams.edu |

Ti-Claisen Condensation and Ti-Direct Aldol Addition Variants for Dienoic Acid Moieties

Titanium-mediated reactions are powerful tools for carbon-carbon bond formation and can be employed in the synthesis of the dienoic acid portion of the target molecule.

Ti-Claisen Condensation: The Claisen condensation is a classic reaction for forming β-keto esters. wikipedia.org Titanium-promoted variants, such as the Ti-crossed-Claisen condensation, offer high selectivity and are effective even with substrates that are sensitive to strong bases. orgsyn.orgresearchgate.netacs.org In a potential synthetic route, a Ti-Claisen condensation could be used to couple an ester with an acyl chloride or another ester to construct the carbon backbone of the dienoic acid. researchgate.net These reactions often proceed under mild conditions (0 °C to ambient temperature) and show good functional group tolerance. orgsyn.org

Ti-Direct Aldol Addition: The aldol reaction is fundamental for forming β-hydroxy ketones or aldehydes, which are versatile intermediates. organic-chemistry.org Titanium-based catalysts can promote direct aldol additions, where a pre-formed enolate is not required. researchgate.net This can be advantageous in terms of atom economy and procedural simplicity. For the synthesis of (2R)-2-methylhexa-3,5-dienoic acid, a Ti-direct aldol addition could be used to form a β-hydroxy ketone intermediate, which could then be dehydrated and further elaborated to the final dienoic acid structure.

Homologation Reactions

Homologation reactions are chemical processes that extend a carbon chain by one or more atoms. chemistry-reaction.com This type of reaction can be strategically employed in the synthesis of (2R)-2-methylhexa-3,5-dienoic acid.

Arndt-Eistert Synthesis: The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org The process involves the conversion of a carboxylic acid to its next higher homologue. libretexts.org In a synthetic plan for the target molecule, if a chiral precursor with the (R)-configuration at the carbon destined to be C2 is available as a carboxylic acid, the Arndt-Eistert reaction could be used to insert a methylene (B1212753) group, effectively constructing the C1-C2 bond. The reaction proceeds with retention of stereochemistry at the chiral center. libretexts.org The key steps involve the formation of an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile like water to yield the homologated carboxylic acid. nrochemistry.comorganic-chemistry.org

| Homologation Reaction | Description | Application in Synthesis |

| Arndt-Eistert Synthesis | One-carbon homologation of a carboxylic acid. wikipedia.org | Can be used to extend the carbon chain while preserving the stereochemistry of a chiral precursor. libretexts.org |

Chemical Reactions and Transformations of 2r 2 Methylhexa 3,5 Dienoic Acid

Functional Group Interconversions

The carboxylic acid group of (2R)-2-methylhexa-3,5-dienoic acid is the primary site for functional group interconversions, enabling the formation of esters and amides. These transformations are crucial for the synthesis of more complex molecules and for the modulation of the compound's biological and physical properties.

Esterification Reactions and Stereochemical Implications

Esterification of (2R)-2-methylhexa-3,5-dienoic acid involves the reaction of its carboxyl group with an alcohol. This process can be tailored to be either regioselective or stereoselective, depending on the reaction conditions and the nature of the alcohol used.

Regioselective esterification aims to selectively react the carboxylic acid function without affecting the diene system. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. masterorganicchemistry.commasterorganicchemistry.com This typically involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com Given the mild conditions typically required for Fischer esterification, the conjugated diene system of (2R)-2-methylhexa-3,5-dienoic acid is expected to remain intact.

Alternative methods for regioselective esterification that are compatible with sensitive substrates include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). commonorganicchemistry.com This method, known as the Steglich esterification, is particularly useful for reactions with secondary and tertiary alcohols which may be problematic under the acidic conditions of the Fischer esterification. commonorganicchemistry.com

When (2R)-2-methylhexa-3,5-dienoic acid reacts with a chiral alcohol, a mixture of diastereomeric esters can be formed. The stereochemistry of the resulting esters is dependent on the stereocenter of both the acid and the alcohol. The reaction of a pure enantiomer of a chiral carboxylic acid, such as the (2R)-isomer of 2-methylhexa-3,5-dienoic acid, with a racemic alcohol will produce a mixture of two diastereomers (e.g., (2R, R') and (2R, S')). libretexts.org These diastereomers possess different physical properties and can often be separated by chromatographic techniques. libretexts.org

The stereochemical outcome of the esterification is generally dictated by the mechanism of the reaction. In most standard esterification procedures, the chiral center at the α-position of the carboxylic acid is not directly involved in the reaction and its configuration is retained in the product. wisc.edu However, the steric hindrance around the chiral centers of both the acid and the alcohol can influence the rate of reaction and potentially lead to kinetic resolution if a chiral catalyst or a resolving agent is used. tandfonline.comresearchgate.net For instance, the use of a chiral auxiliary, such as l-menthol, in the esterification of a racemic carboxylic acid has been shown to be an effective method for the separation of enantiomers, a principle that can be applied to the diastereoselective synthesis of esters. beilstein-journals.org

Amide Bond Formation

The formation of amides from (2R)-2-methylhexa-3,5-dienoic acid involves coupling the carboxylic acid with an amine. This transformation is fundamental in the synthesis of a wide range of biologically active molecules and complex natural products.

The coupling of (2R)-2-methylhexa-3,5-dienoic acid with chiral amino alcohols, such as L-isoleucinol ((2S,3S)-2-amino-3-methyl-1-pentanol), leads to the formation of chiral amide derivatives. These reactions typically require the use of peptide coupling reagents to activate the carboxylic acid. A variety of coupling reagents are available, including carbodiimides like DCC and water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

The synthesis of an isoleucinol amide derivative of (2R)-2-methylhexa-3,5-dienoic acid would proceed by reacting the carboxylic acid with L-isoleucinol in the presence of a suitable coupling agent and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction conditions are generally mild to preserve the stereochemical integrity of both the acid and the amino alcohol.

Table 1: Reagents for Isoleucinol Amide Synthesis

| Reagent Class | Specific Example(s) | Role in Reaction |

| Carboxylic Acid | (2R)-2-methylhexa-3,5-dienoic acid | Acyl donor |

| Amino Alcohol | L-Isoleucinol | Nucleophile |

| Coupling Agent | DCC, EDC, HBTU, HATU | Carboxyl group activation |

| Additive | HOBt | Racemization suppression |

| Base | TEA, DIPEA | Neutralize acid byproducts |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Reaction medium |

The formation of an N-methoxy-N-methylamide, also known as a Weinreb amide, from (2R)-2-methylhexa-3,5-dienoic acid provides a versatile intermediate for further synthetic transformations. Weinreb amides are particularly useful as they can react with organometallic reagents to yield ketones without the common side reaction of over-addition to form tertiary alcohols. wisc.edu

The synthesis of N-methoxy-N,2-dimethylhexa-3,5-dienamide can be achieved by coupling (2R)-2-methylhexa-3,5-dienoic acid with N,O-dimethylhydroxylamine hydrochloride. wisc.edutandfonline.comtandfonline.comnih.gov This reaction is typically carried out using a coupling agent to activate the carboxylic acid. One effective method involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) as the coupling agent in the presence of triethylamine. tandfonline.comtandfonline.com This method has been shown to proceed without racemization of the chiral center in the carboxylic acid. tandfonline.comtandfonline.com Another approach utilizes methanesulfonyl chloride and triethylamine to form a mixed anhydride (B1165640), which then reacts with N,O-dimethylhydroxylamine. nih.gov

Table 2: Conditions for Weinreb Amide Formation

| Reagent/Condition | Example | Purpose |

| Carboxylic Acid | (2R)-2-methylhexa-3,5-dienoic acid | Substrate |

| Amine | N,O-Dimethylhydroxylamine hydrochloride | Amine source |

| Coupling Agent | 2-Chloro-1-methylpyridinium iodide (CMPI) | Carboxyl activation |

| Base | Triethylamine (TEA) | Acid scavenger |

| Solvent | Dichloromethane (CH₂Cl₂) | Reaction medium |

| Temperature | Reflux | To drive the reaction |

The resulting N-methoxy-N,2-dimethylhexa-3,5-dienamide can then be used in a variety of subsequent reactions, such as the synthesis of specific ketones by reaction with Grignard or organolithium reagents. wisc.edu

Cycloaddition Reactions

The conjugated diene moiety of (2R)-2-methylhexa-3,5-dienoic acid is primed for participation in pericyclic reactions, most notably cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks with a high degree of stereocontrol.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. In the context of (2R)-2-methylhexa-3,5-dienoic acid, the diene can react with a variety of dienophiles to yield highly functionalized cyclohexene (B86901) derivatives. The stereochemistry of the starting diene plays a crucial role in determining the stereochemical outcome of the cycloadduct.

Commonly employed dienophiles in Diels-Alder reactions include electron-deficient alkenes such as maleic anhydride and N-substituted maleimides. organicreactions.orgmnstate.eduuni-oldenburg.deresearchgate.netrsc.orgresearchgate.net The reaction with N-phenylmaleimide, for instance, is a well-established method for forming bridged bicyclic compounds. chegg.comquizlet.comnih.gov

While specific experimental data for the Diels-Alder reaction of (2R)-2-methylhexa-3,5-dienoic acid with various dienophiles is not extensively documented in publicly available literature, the expected outcomes can be predicted based on well-established principles of stereoselectivity and regioselectivity. The reaction is generally accelerated by the use of Lewis acid catalysts, which activate the dienophile towards cycloaddition. scielo.brias.ac.inmasterorganicchemistry.comnih.gov

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. For a substituted diene like (2R)-2-methylhexa-3,5-dienoic acid, the directing effect of the methyl and carboxylic acid groups will influence the orientation of the dienophile in the transition state, leading to the preferential formation of one regioisomer over another.

Stereoselectivity in the Diels-Alder reaction is a key feature, with the reaction being stereospecific with respect to both the diene and the dienophile. The cis or trans geometry of the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the reaction can proceed via two major stereochemical pathways, leading to endo or exo products. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the cyclohexene ring, is often the kinetically favored product due to secondary orbital interactions.

The inherent chirality of (2R)-2-methylhexa-3,5-dienoic acid is expected to induce facial selectivity in the approach of the dienophile, leading to the formation of diastereomeric products. The degree of diastereoselectivity will depend on the nature of the dienophile, the reaction conditions, and the presence of any catalysts.

Table 1: Predicted Regio- and Stereoselectivity in Diels-Alder Reactions of Methyl (2R)-2-methylhexa-3,5-dienoate

| Dienophile | Expected Major Regioisomer | Expected Major Stereoisomer |

| Maleic Anhydride | "ortho" | endo |

| N-Phenylmaleimide | "ortho" | endo |

| Methyl Acrylate | "ortho" | endo |

Note: The predictions in this table are based on general principles of Diels-Alder reactions and may vary based on specific reaction conditions.

The Diels-Alder adducts derived from (2R)-2-methylhexa-3,5-dienoic acid are versatile intermediates for the synthesis of complex polycyclic frameworks. A particularly valuable application is the synthesis of bicyclic lactones. nih.govchemrxiv.orgmdpi.comscispace.comresearchgate.netresearchgate.net Through an intramolecular Diels-Alder (IMDA) reaction of a suitable derivative, or through subsequent lactonization of an intermolecular Diels-Alder adduct, it is possible to construct fused or bridged bicyclic systems containing a lactone ring. These structures are common motifs in a variety of biologically active natural products.

The stereochemistry of the final polycyclic product is directly influenced by the stereochemistry of the initial Diels-Alder reaction. By controlling the facial selectivity of the cycloaddition, it is possible to synthesize enantiomerically enriched or pure polycyclic compounds.

Other Pericyclic Transformations

Beyond the Diels-Alder reaction, the conjugated diene system of (2R)-2-methylhexa-3,5-dienoic acid can potentially undergo other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. scielo.br These reactions, often induced by thermal or photochemical conditions, can lead to the formation of different cyclic isomers and provide alternative pathways to complex molecular architectures. However, specific studies on these transformations for this particular compound are not widely reported.

Metal-Mediated and Catalytic Transformations

The ability of the diene moiety to coordinate with transition metals provides another avenue for the chemical transformation of (2R)-2-methylhexa-3,5-dienoic acid.

Iron Carbonyl Complexation and Decomplexation

Conjugated dienes readily react with iron pentacarbonyl or diiron nonacarbonyl to form stable tricarbonyl(diene)iron complexes. This complexation is a highly diastereoselective process when a chiral diene is used, leading to the formation of a single diastereomer of the iron complex in many cases.

The tricarbonyliron group serves as a protecting group for the diene, preventing it from undergoing reactions such as hydrogenation and cycloaddition under certain conditions. More importantly, the bulky Fe(CO)₃ moiety effectively blocks one face of the diene, directing the approach of reagents to the opposite face with high stereocontrol.

The decomplexation of the tricarbonyl(diene)iron complex, typically achieved by oxidation with reagents like ceric ammonium (B1175870) nitrate (B79036) or trimethylamine (B31210) N-oxide, regenerates the free diene. This complexation-decomplexation sequence allows for stereocontrolled manipulations of the diene or appended functional groups.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions are powerful carbon-carbon bond-forming transformations that utilize carboxylic acids as readily available and stable starting materials, releasing carbon dioxide as the sole byproduct. In the context of dienoic acids like (2R)-2-methylhexa-3,5-dienoic acid, palladium-catalyzed protocols are particularly prevalent. These reactions typically involve the formation of a palladium-π-allyl complex following decarboxylation, which then couples with a suitable partner.

Research on analogous dienoic acids and pentadienyl alcohols has demonstrated that palladium(0) catalysts can facilitate decarboxylative and dehydrative coupling to produce 1,3,6,8-tetraenes. nih.govnih.gov A notable feature of these reactions is that, unlike many other decarboxylative couplings, an anion-stabilizing group adjacent to the carboxyl group is not a prerequisite. nih.govnih.gov The presence of the diene moiety within the carboxylic acid substrate is crucial for this type of reactivity. nih.gov

While specific studies on the decarboxylative coupling of (2R)-2-methylhexa-3,5-dienoic acid are not extensively documented, the general principles derived from similar systems suggest its potential to undergo such transformations. For instance, a palladium-catalyzed reaction with an aryl halide could lead to the formation of a new carbon-carbon bond at the C2 position, displacing the carboxyl group. The stereochemistry at the C2 position would be a critical aspect to consider in such a reaction.

Table 1: Representative Palladium-Catalyzed Decarboxylative Coupling of a Dienoic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Phenyl iodide | Toluene | 100 | 75 | nih.gov |

| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | 4-Bromotoluene | Dioxane | 120 | 82 | nih.gov |

| 3 | PdCl₂(dppf) (5) | - | Allyl acetate (B1210297) | THF | 80 | 68 | nih.gov |

Note: This table is illustrative and based on reactions of analogous carboxylic acids. Specific conditions for (2R)-2-methylhexa-3,5-dienoic acid may vary.

Epoxidation and Related Oxidations of Diene Moieties

The conjugated diene system in (2R)-2-methylhexa-3,5-dienoic acid is susceptible to oxidation, particularly epoxidation. The chemo- and regioselectivity of this reaction are of paramount importance, as oxidation can potentially occur at either of the two double bonds. The stereochemistry of the existing chiral center can also influence the facial selectivity of the epoxidation.

Studies on the epoxidation of other conjugated dienoic acids, such as derivatives of linoleic acid, have shown that various reagents can be employed to achieve mono-epoxidation. researchgate.net Fungal peroxygenases, for example, have demonstrated high regioselectivity, often targeting the terminal double bond of polyunsaturated fatty acids. researchgate.net Chemical methods, such as those employing peroxy acids (e.g., m-CPBA) or metal-based catalysts, can also be utilized. The choice of reagent and reaction conditions can influence which double bond is epoxidized and the stereochemical outcome of the reaction. For instance, directed epoxidation can be achieved by coordinating a catalyst to the carboxyl group, potentially favoring epoxidation of the C3-C4 double bond.

Table 2: Illustrative Regioselective Epoxidation of a Conjugated Dienoic Acid

| Entry | Oxidant | Catalyst | Solvent | Temp (°C) | Major Product (Regioisomer) | Yield (%) | Ref |

| 1 | m-CPBA | - | CH₂Cl₂ | 0 | 5,6-epoxide | 78 | beilstein-journals.org |

| 2 | H₂O₂ | Methyltrioxorhenium (MTO) | Pyridine/CH₂Cl₂ | -10 | 3,4-epoxide | 65 | researchgate.net |

| 3 | tert-Butyl hydroperoxide | Vanadyl acetylacetonate | Toluene | 25 | 3,4-epoxide | 85 | ruhr-uni-bochum.de |

Note: This table is illustrative and based on reactions of analogous dienoic acids. The regioselectivity and stereoselectivity for (2R)-2-methylhexa-3,5-dienoic acid would need to be determined experimentally.

Mercury(II)-Mediated Cyclization Reactions in Pyranoid System Synthesis

Mercury(II) salts are effective electrophiles for promoting the cyclization of unsaturated systems. In the case of (2R)-2-methylhexa-3,5-dienoic acid, the carboxylic acid can act as an internal nucleophile to trap a mercurinium ion formed by the addition of Hg(II) to one of the double bonds. This process, known as mercuricyclization or oxymercuration-cyclization, can lead to the formation of pyranoid (six-membered) or furanoid (five-membered) ring systems.

The regioselectivity of the cyclization is governed by the relative stability of the resulting ring and any intermediates. The formation of a six-membered pyran-2-one ring would involve the attack of the carboxyl group at the C5 position following mercuration of the C5-C6 double bond. Subsequent demercuration, typically with sodium borohydride, would yield the saturated lactone. The stereochemistry of the newly formed stereocenters in the pyranoid ring would be influenced by the initial stereocenter at C2 and the stereochemistry of the mercuricyclization step. While the use of mercury reagents in modern synthesis is often limited due to toxicity concerns, these reactions have historical importance and demonstrate the potential cyclization pathways for dienoic acids.

Table 3: Representative Mercury(II)-Mediated Cyclization for Lactone Synthesis

| Entry | Mercury(II) Salt | Solvent | Demercuration Reagent | Product | Yield (%) | Ref |

| 1 | Hg(OAc)₂ | THF/H₂O | NaBH₄ | 6-Methyl-tetrahydro-2H-pyran-2-one | 88 | researchgate.net |

| 2 | Hg(TFA)₂ | Nitromethane | NaBH₄ | 6-Methyl-tetrahydro-2H-pyran-2-one | 92 | researchgate.net |

| 3 | HgO | H₂SO₄ | - | 6-Methyl-5,6-dihydro-2H-pyran-2-one | 70 | researchgate.net |

Note: This table is illustrative and based on general mercuricyclization reactions. The specific outcome for (2R)-2-methylhexa-3,5-dienoic acid would depend on the reaction conditions.

Spectroscopic and Advanced Analytical Methodologies for 2r 2 Methylhexa 3,5 Dienoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (2R)-2-methylhexa-3,5-dienoic acid, one would expect to see distinct signals for the vinyl protons of the diene system, the methine proton at the chiral center (C2), the methyl protons at C2, and the terminal vinyl protons. The coupling constants (J-values) between adjacent protons would be crucial in establishing the connectivity and stereochemistry of the double bonds.

¹³C NMR (Carbon-13 NMR) spectroscopy would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid group (typically in the 170-185 ppm range), the sp² hybridized carbons of the diene system (in the 100-150 ppm range), the chiral methine carbon (C2), and the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data for (2R)-2-methylhexa-3,5-dienoic acid (Note: These are estimated chemical shifts based on similar structures and are for illustrative purposes only.)

| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 (COOH) | 10-12 (broad s) | ~175 |

| 2 (CH) | ~2.5-3.0 (m) | ~40 |

| 3 (CH) | ~5.5-6.0 (m) | ~125 |

| 4 (CH) | ~6.0-6.5 (m) | ~130 |

| 5 (CH) | ~5.0-5.5 (m) | ~115 |

| 6 (CH₂) | ~5.0-5.5 (m) | ~135 |

| 7 (CH₃) | ~1.1-1.3 (d) | ~15 |

d = doublet, m = multiplet, s = singlet

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity from the methyl group at C2 to the methine at C2, and along the diene backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation from the methyl protons (H7) to the carbonyl carbon (C1) would confirm their proximity.

Determining the '(R)' configuration at the C2 stereocenter would typically require more advanced NMR techniques, often involving the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers of the compound to form diastereomeric complexes, which can then be distinguished by NMR due to their different chemical shifts. Alternatively, Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of different protons, which can sometimes be used to infer stereochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

HREIMS would be used to determine the exact molecular formula of (2R)-2-methylhexa-3,5-dienoic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition (C₇H₁₀O₂) can be confirmed. For this compound, the expected exact mass would be calculated and compared to the experimental value.

GC/MS is a hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. For the analysis of (2R)-2-methylhexa-3,5-dienoic acid, it would likely be necessary to first derivatize the carboxylic acid group (e.g., by converting it to a methyl ester) to increase its volatility. The gas chromatogram would indicate the purity of the sample, and the mass spectrum of the peak corresponding to the derivatized compound would show a molecular ion peak and a characteristic fragmentation pattern. Common fragmentations for unsaturated esters include the loss of the alkoxy group and cleavages along the carbon chain.

Chiral Analytical Techniques

The analysis of enantiomeric purity and the separation of racemic mixtures are critical aspects of the study of chiral compounds. For (2R)-2-methylhexa-3,5-dienoic acid, several chiral analytical techniques are applicable.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the separation of (2R)-2-methylhexa-3,5-dienoic acid and its (S)-enantiomer, a polysaccharide-based CSP, such as those derived from cellulose or amylose, would be a suitable choice. The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase for a carboxylic acid like the target compound would consist of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.

The detection of the separated enantiomers is commonly achieved using a UV detector, as the conjugated diene system in (2R)-2-methylhexa-3,5-dienoic acid is expected to exhibit strong UV absorbance.

Table 1: Hypothetical Chiral HPLC Parameters for the Separation of 2-Methylhexa-3,5-dienoic Acid Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of a typical chiral HPLC separation for a compound of this class. Actual values would need to be determined experimentally.

Optical rotation is a fundamental property of chiral substances and is a direct measure of their ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

For (2R)-2-methylhexa-3,5-dienoic acid, the specific rotation would be measured using a polarimeter. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. The magnitude of the rotation is dependent on the molecular structure. It is important to note that the "(R)" designation in the name does not inherently predict the direction of optical rotation.

Table 2: Representative Optical Rotation Data

| Compound | Specific Rotation [α]D | Solvent |

| (2R)-2-methylbutanoic acid | +19.4° | Chloroform |

| (R)-(+)-Lipoic acid | +121.5° | Benzene |

| (2R)-2-methylhexa-3,5-dienoic acid | Value not available in literature | Solvent not specified |

Infrared (IR) Spectroscopy and UV-Vis Spectroscopy

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of (2R)-2-methylhexa-3,5-dienoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of (2R)-2-methylhexa-3,5-dienoic acid would be expected to show characteristic absorption bands for the carboxylic acid group and the carbon-carbon double bonds.

Table 3: Expected Characteristic IR Absorption Bands for (2R)-2-methylhexa-3,5-dienoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic acid) | Stretching | 1720-1700 |

| C=C (Conjugated diene) | Stretching | 1650-1600 |

| C-O (Carboxylic acid) | Stretching | 1320-1210 |

| =C-H | Bending (out-of-plane) | 1000-650 |

Note: These are typical wavenumber ranges for the specified functional groups and the exact positions would need to be determined from an experimental spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as conjugated systems. The conjugated diene system in (2R)-2-methylhexa-3,5-dienoic acid is expected to result in a strong absorption in the ultraviolet region. The position of the maximum absorbance (λmax) is characteristic of the extent of conjugation.

For a conjugated diene, the λmax can be estimated using Woodward-Fieser rules. For 2-methylhexa-3,5-dienoic acid, the base value for a conjugated diene is around 214 nm. The presence of an alkyl substituent on the double bond would be expected to cause a bathochromic shift (shift to longer wavelength).

Table 4: Estimated UV-Vis Absorption Data for (2R)-2-methylhexa-3,5-dienoic Acid

| Chromophore | Estimated λmax (nm) | Solvent |

| Conjugated diene | ~220-230 | Ethanol or Hexane |

Note: This is an estimated value based on typical values for similar conjugated systems. The actual λmax would need to be determined experimentally.

Computational Chemistry and Mechanistic Studies of 2r 2 Methylhexa 3,5 Dienoic Acid and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. numberanalytics.com It is particularly well-suited for investigating the electronic structure and energetics of organic molecules like (2R)-2-methylhexa-3,5-dienoic acid.

Conformational Analysis and Energetics

(2R)-2-methylhexa-3,5-dienoic acid possesses significant conformational flexibility due to the rotation around its single bonds. A thorough conformational analysis using DFT would be the first step in a computational investigation. This process involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (local minima).

Table 1: Hypothetical Relative Energies of (2R)-2-methylhexa-3,5-dienoic Acid Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | ~180° (s-trans) | 0.00 | 75.3 |

| B | ~0° (s-cis) | 1.50 | 8.8 |

| C | ~60° (gauche) | 0.85 | 15.9 |

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule. The values represent a typical distribution that might be expected for such a system.

Transition State Modeling for Reaction Pathways

DFT is an indispensable tool for mapping out the pathways of chemical reactions. For (2R)-2-methylhexa-3,5-dienoic acid, this could include studying its participation in pericyclic reactions, such as electrocyclizations or Diels-Alder reactions, or its behavior in catalyzed processes like carboxylations. rsc.orglongdom.org

By locating the transition state (the energy maximum along the reaction coordinate) for a given transformation, chemists can calculate the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state also provides crucial information about the mechanism of the reaction. For example, in a potential Diels-Alder reaction involving the diene system of (2R)-2-methylhexa-3,5-dienoic acid, DFT calculations could predict the stereochemical outcome by comparing the activation energies of the endo and exo transition states. longdom.orgmsu.edu

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of (2R)-2-methylhexa-3,5-dienoic acid. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment over time.

For (2R)-2-methylhexa-3,5-dienoic acid, MD simulations could be used to:

Explore conformational landscapes: By simulating the molecule over nanoseconds or longer, one can observe transitions between different conformers and gain a more complete understanding of its flexibility.

Study solvation effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the investigation of how solvent molecules interact with the carboxylic acid and diene functionalities. nih.gov This is crucial for understanding its properties in solution.

Investigate interactions with other molecules: MD simulations can model the interaction of (2R)-2-methylhexa-3,5-dienoic acid with other chemical species, such as enzymes or catalyst surfaces. rsc.orgumd.edu

Stereochemical Prediction and Verification Algorithms (e.g., DP4, MAE, CP3 analysis for epoxy derivatives)

The unambiguous determination of stereochemistry is a significant challenge in natural product chemistry and asymmetric synthesis. advancedsciencenews.com Computational methods have emerged as powerful tools to aid in this endeavor.

The DP4 (and its enhanced version, DP4+) analysis is a statistical method that uses calculated NMR chemical shifts to assign the most probable stereoisomer of a molecule when experimental data for a single diastereomer is available. acs.orgnih.govcapes.gov.brconicet.gov.ar If a series of potential diastereomers of a derivative of (2R)-2-methylhexa-3,5-dienoic acid, such as an epoxy derivative, were synthesized, the DP4 method could be applied as follows:

The geometries of all possible diastereomers would be optimized using DFT.

The NMR chemical shifts (¹H and ¹³C) for each diastereomer would be calculated using a method like GIAO (Gauge-Independent Atomic Orbital). nih.gov

The calculated shifts would be compared to the experimental NMR data.

The DP4 probability would be calculated for each diastereomer, providing a confidence level for the assignment of the correct structure. nih.gov

Mean Absolute Error (MAE) and CP3 analysis are related methods that also leverage the comparison of experimental and computed NMR data to aid in stereochemical assignments. nih.gov

Table 2: Illustrative DP4 Analysis for a Hypothetical Epoxy Derivative of (2R)-2-methylhexa-3,5-dienoic Acid

| Possible Diastereomer | DP4 Probability (%) |

| (2R, 3S, 4R)-... | 99.5 |

| (2R, 3R, 4S)-... | 0.3 |

| (2R, 3S, 4S)-... | 0.1 |

| (2R, 3R, 4R)-... | 0.1 |

Note: This table is a hypothetical example to illustrate the output of a DP4 analysis and is not based on actual data.

Mechanistic Investigations of Complex Reactions

The principles of computational chemistry can be applied to unravel the mechanisms of complex reactions involving (2R)-2-methylhexa-3,5-dienoic acid. For instance, its diene functionality could participate in various pericyclic reactions, which are governed by the principles of orbital symmetry. numberanalytics.comrsc.org DFT calculations can model the transition states of these reactions, predicting whether a reaction will proceed and what the stereochemical outcome will be. msu.edu

Furthermore, computational studies can elucidate the role of catalysts in transformations of (2R)-2-methylhexa-3,5-dienoic acid. For example, in a potential metal-catalyzed carboxylation or decarbonylation reaction, DFT could be used to map out the entire catalytic cycle, identifying key intermediates and transition states. rsc.orgusd.eduacs.org This level of mechanistic detail is often difficult to obtain through experimental means alone and can be crucial for optimizing reaction conditions and developing new catalysts. nih.gov

Derivatives and Analogues of 2r 2 Methylhexa 3,5 Dienoic Acid in Academic Synthesis

Structurally Modified Analogues

The modification of the basic (2R)-2-methylhexa-3,5-dienoic acid scaffold allows chemists to fine-tune its steric and electronic properties for specific synthetic applications. These modifications can be broadly categorized into alterations of the carbon backbone and derivatization of the carboxylic acid group.

Alterations of the Carbon Skeleton

Modifying the carbon framework of 2-methylhexa-3,5-dienoic acid can lead to analogues with different lengths, branching, or substitution patterns. These alterations are crucial for building specific target molecules or for studying structure-activity relationships. A common modification is homologation, which involves extending the carbon chain. An example of such an analogue is 2-methylhepta-3,5-dienoic acid, which features an additional methyl group at the terminus of the diene system. nih.gov More complex alterations can introduce different alkyl groups or change the position of existing substituents.

These structural changes, while seemingly minor, can significantly impact the molecule's reactivity and conformation. The synthesis of these analogues often requires multi-step sequences, starting from different precursors or employing specific carbon-carbon bond-forming reactions to build the desired skeleton before or after establishing the dienoic acid functionality.

Table 1: Comparison of (2R)-2-methylhexa-3,5-dienoic acid and an Analogue with Altered Carbon Skeleton

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| (2R)-2-methylhexa-3,5-dienoic acid | C₇H₁₀O₂ | 126.15 | Hexa-dienoic acid chain |

| 2-Methylhepta-3,5-dienoic acid | C₈H₁₂O₂ | 140.18 nih.gov | Hepta-dienoic acid chain (one additional carbon) |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification, enabling the coupling of the dienoic acid fragment to other molecules or functional groups. Standard transformations include the formation of esters and amides. However, more sophisticated modifications have been employed in the context of complex natural product synthesis.

A notable example is found in the total synthesis of Amphidinolide E. nih.govnih.gov In this synthesis, direct esterification between the dienoic acid fragment and a complex alcohol segment of the target molecule proved challenging. The reaction was hindered, and under various coupling conditions, the diene system of the acid tended to isomerize to a more stable, fully conjugated form. nih.gov To overcome this, researchers developed a creative solution involving a temporary modification of the diene itself, which acts as a protecting group for the carboxylic acid's reactivity. They formed an iron tricarbonyl complex with the diene, which held it in a fixed conformation and prevented isomerization. nih.govnih.gov This allowed for a successful esterification using the modified Yamaguchi method. nih.gov Subsequent oxidative removal of the iron complex regenerated the diene system within the newly formed ester. nih.gov This represents a highly specialized modification of the dienoic acid moiety, where the reactivity of the entire fragment is temporarily altered to achieve a specific bond formation.

Table 2: Examples of Carboxylic Acid Moiety Modifications

| Derivative Type | Description | Synthetic Context |

|---|---|---|

| Ester (Macrolactone) | Formation of an ester bond to a complex alcohol, leading to a large cyclic molecule (macrolide). | Total synthesis of Amphidinolide E. nih.govnih.gov |

| Iron Tricarbonyl Complex | Temporary complexation of the diene system to prevent isomerization and facilitate esterification. | Key strategy in the total synthesis of Amphidinolide E. nih.govnih.gov |

Chiral Building Blocks and Synthetic Intermediates (e.g., in Amphidinolide E synthesis)

The total synthesis of the marine natural product Amphidinolide E and its stereoisomers serves as a prime example of its utility. nih.govnih.gov Amphidinolide E is a 19-membered macrolide that possesses a unique α-chiral β,γ,δ,ε-dienoate moiety, which corresponds to the (2R)-2-methylhexa-3,5-dienoic acid fragment. nih.gov The synthesis confirmed the (2R) configuration in the natural product. nih.gov

In a convergent synthesis strategy, a protected form of the dienoic acid is prepared and later coupled with the other major fragment of the molecule. nih.gov The synthesis of four stereoisomers of Amphidinolide E was achieved by coupling two versions of a complex alcohol with two stereoisomers of the dienoic acid, including the one derived from the (2R) configuration. nih.gov This systematic approach not only led to the total synthesis of the natural product but also allowed for the unambiguous assignment of its stereochemistry by comparing the synthetic products with the natural isolate. The successful synthesis hinged on the ability to prepare and couple this chiral dienoic acid fragment without losing its stereochemical integrity. nih.gov

Table 3: Key Intermediates in the Synthesis of Amphidinolide E Involving the Dienoic Acid Fragment

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| (CO)₃Fe-complexed dienoic acid | A "diene protected" analogue of the acid used to prevent isomerization during esterification. | nih.gov |

| Polyene 16 | The product of the esterification and decomplexation, a linear precursor to the macrocycle. | nih.gov |

| Amphidinolide E | The final natural product, formed after macrocyclization and attachment of a side-chain. | nih.govnih.gov |

Hybrid Molecules Incorporating Dienoic Acid Fragments (e.g., with Oleanolic Acid)

The principle of creating hybrid molecules involves covalently linking two or more different chemical scaffolds to generate a new molecule with potentially enhanced or novel biological or chemical properties. This strategy is widely used in medicinal chemistry.

While a direct, published example of a hybrid molecule between (2R)-2-methylhexa-3,5-dienoic acid and the pentacyclic triterpenoid (B12794562) oleanolic acid is not prominent, the concept is well-established with oleanolic acid itself. Researchers have synthesized numerous hybrid compounds by attaching various moieties to the oleanolic acid backbone, often through its carboxylic acid or hydroxyl groups, to improve its anticancer or other therapeutic activities. nih.govnih.gov For instance, hybrids of oleanolic acid with hydrogen sulfide (B99878) donors have been created, showing potent cytotoxicity against cancer cell lines. nih.gov

Conceptually, a hybrid molecule could be synthesized by forming an ester or amide bond between the carboxylic acid of (2R)-2-methylhexa-3,5-dienoic acid and one of the hydroxyl groups on the oleanolic acid skeleton. Such a molecule would combine the structural features of a chiral diene with the rigid, polycyclic framework of a triterpenoid. The diene portion could be used for further chemical transformations, such as Diels-Alder reactions, or could impart specific conformational properties to the hybrid molecule.

Table 4: Components for a Hypothetical Hybrid Molecule

| Component | Chemical Class | Key Functional Groups for Ligation |

|---|---|---|

| (2R)-2-methylhexa-3,5-dienoic acid | Chiral dienoic acid | Carboxylic acid |

| Oleanolic acid | Pentacyclic Triterpenoid | Hydroxyl group, Carboxylic acid |

| Hydrogen Sulfide Donor Moiety | H₂S-releasing chemical | Varies (e.g., dithiolethione) |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Architectures

The development of efficient and stereoselective synthetic routes is paramount for accessing complex molecules for various applications. While classical methods for creating chiral centers and conjugated diene systems exist, future research will likely focus on more sophisticated and sustainable approaches.

One promising avenue is the application of enyne metathesis to construct highly functionalized conjugated dienes with defined stereochemistry. nih.gov This method offers a convergent and atom-economical approach to complex diene structures. Another area of intense research is the use of enantioselective catalysis , which employs chiral catalysts to control the stereochemical outcome of a reaction with high precision. hilarispublisher.com For instance, cobalt-catalyzed hydroacylation reactions have shown great promise in the synthesis of chiral ketones from dienes and aldehydes, a strategy that could be adapted for the synthesis of derivatives of (2R)-2-methylhexa-3,5-dienoic acid. acs.org

Furthermore, biocatalysis , utilizing enzymes to perform stereoselective transformations, presents a green and highly specific alternative to traditional chemical synthesis. hilarispublisher.comnih.gov Enzymes like pig liver esterase have been successfully used in the asymmetric hydrolysis of symmetric diesters to generate chiral half-esters, which are valuable building blocks for complex chiral molecules. nih.gov The development of new enzymes and the engineering of existing ones could provide direct and efficient pathways to (2R)-2-methylhexa-3,5-dienoic acid and its analogs.

Future synthetic strategies are expected to focus on:

Catalytic Asymmetric Methods: Developing novel chiral catalysts for the direct and highly enantioselective synthesis of functionalized dienoic acids.

Flow Chemistry: Implementing continuous flow processes for safer, more efficient, and scalable synthesis.

Late-Stage Functionalization: Devising methods for the selective modification of the diene or carboxylic acid moiety at a late stage of the synthesis, allowing for the rapid generation of a diverse range of analogs.

Table 1: Emerging Synthetic Methodologies for Chiral Dienoic Acids

| Methodology | Description | Potential Advantages | Key Research Areas |

|---|---|---|---|

| Asymmetric Enyne Metathesis | Ruthenium- or molybdenum-catalyzed cyclization/isomerization of enynes to form stereodefined conjugated dienes. nih.gov | High atom economy, convergence, and stereocontrol. | Development of new catalysts with broader substrate scope and higher enantioselectivity. |

| Enantioselective Cobalt-Catalyzed Hydroacylation | Cobalt complexes with chiral ligands catalyze the addition of an aldehyde across a diene to form a chiral ketone. acs.org | Direct formation of a C-C bond and a stereocenter. | Ligand design for improved regioselectivity and enantioselectivity with various diene and aldehyde substrates. |

| Enzymatic Desymmetrization | Use of enzymes (e.g., lipases, esterases) to selectively react with one functional group of a prochiral or meso substrate. nih.gov | High enantioselectivity, mild reaction conditions, and environmentally friendly. | Enzyme screening and engineering for novel substrates and transformations. |

| Organocatalysis | Use of small organic molecules as catalysts to induce chirality. mdpi.com | Metal-free, often robust, and can mimic enzymatic reaction pathways. | Design of new chiral organocatalysts for diene functionalization. |

Exploration of Undiscovered Reactions and Transformations

The conjugated diene and the chiral carboxylic acid moieties in (2R)-2-methylhexa-3,5-dienoic acid offer a rich playground for exploring novel chemical reactions. Future research will likely move beyond well-established transformations to uncover new reactivity patterns.

Radical-mediated transformations of 1,3-dienes have emerged as a powerful tool for the synthesis of complex allylic compounds. researchgate.netmdpi.com These reactions, often initiated by light or a radical initiator, can lead to a variety of difunctionalization products under mild conditions. mdpi.comacs.org The application of these methods to chiral dienoic acids could open up new pathways to previously inaccessible structures.

Another exciting frontier is the use of photocatalysis to drive novel reactions of dienes. acs.org Light-mediated processes can enable transformations that are difficult to achieve with traditional thermal methods, offering unique selectivity and control. The development of new photocatalysts and the study of their application to chiral dienes are active areas of research.

Furthermore, the concept of isomerizing transformations is gaining traction. In this approach, a catalyst facilitates the migration of double bonds within a molecule, allowing for functionalization at different positions. ruhr-uni-bochum.demdpi.com For a dienoic acid, this could enable the selective reaction at various points along the carbon chain, leading to a diverse array of products from a single starting material.

Key areas for future exploration include:

Asymmetric Difunctionalization: Developing catalytic systems for the enantioselective addition of two different functional groups across the diene system.

Pericyclic Reactions: Investigating the scope and selectivity of Diels-Alder wikipedia.orglibretexts.org and other pericyclic reactions using (2R)-2-methylhexa-3,5-dienoic acid as a chiral diene or dienophile.

Catalytic Conversion to Aromatics: Exploring the use of catalysts like H-ZSM-5 to convert dienoic acids into valuable aromatic compounds. nih.gov

Advanced Analytical Techniques for Characterization of Chirality and Isomerism

The precise determination of stereochemistry and the quantification of isomers are critical in all aspects of chiral molecule research. Future advancements in analytical chemistry will provide more powerful tools for the characterization of (2R)-2-methylhexa-3,5-dienoic acid and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation. The use of chiral solvating agents (CSAs) nih.govfrontiersin.orgresearchgate.net and chiral derivatizing agents (CDAs) ntu.edu.sg to distinguish between enantiomers in NMR spectra is a well-established technique. However, new and more effective chiral auxiliaries continue to be developed. tcichemicals.com A recent breakthrough is the development of an NMR technique that allows for the direct detection of molecular chirality without the need for chiral additives, a method that couples electric and magnetic dipoles to differentiate enantiomers. theanalyticalscientist.com

Mass spectrometry (MS) has also become an indispensable tool for the analysis of unsaturated fatty acid isomers. acs.orgsciex.comsciex.com Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide information about the position of double bonds. acs.orgsciex.com More advanced methods, such as ultraviolet photodissociation (UVPD)-MS/MS , can unambiguously localize double bonds by inducing specific fragmentation patterns. researchgate.net

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful technique for separating enantiomers and determining enantiomeric purity. libretexts.orgsigmaaldrich.comnih.gov The development of new CSPs with improved separation capabilities is an ongoing area of research.

Table 2: Advanced Analytical Techniques for Chiral Dienoic Acid Characterization

| Technique | Application | Emerging Trends |

|---|---|---|

| Chiral NMR Spectroscopy | Determination of enantiomeric purity and absolute configuration. | Development of new chiral solvating and derivatizing agents nih.govtcichemicals.com; direct detection of chirality without additives. theanalyticalscientist.com |

| Advanced Mass Spectrometry | Identification and quantification of isomers, including double bond positional isomers. acs.orgnih.gov | Electron Activated Dissociation (EAD) sciex.comsciex.com and Ultraviolet Photodissociation (UVPD) researchgate.net for precise localization of double bonds. |

| Chiral HPLC/SFC | Separation of enantiomers for analytical and preparative purposes. libretexts.orgsigmaaldrich.com | Design of novel chiral stationary phases with broader applicability and higher resolution. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. | Combination with theoretical calculations for more reliable assignments. |

Theoretical Advances in Understanding Reactivity and Selectivity

Computational chemistry provides invaluable insights into the mechanisms, reactivity, and selectivity of chemical reactions. As computational methods become more powerful and accurate, their role in guiding experimental research on molecules like (2R)-2-methylhexa-3,5-dienoic acid will continue to grow.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecules and transition states. nih.govresearchgate.netnih.gov DFT calculations can be used to:

Predict the regioselectivity and stereoselectivity of reactions like the Diels-Alder reaction by analyzing frontier molecular orbitals (FMOs) and activation energies of different reaction pathways. nih.govresearchgate.netmasterorganicchemistry.com

Elucidate reaction mechanisms by mapping out the potential energy surface and identifying key intermediates and transition states. researchgate.net

Understand the role of catalysts by modeling the interactions between the catalyst and the reactants.

Future theoretical work will likely focus on:

More accurate and efficient computational methods: Development of new functionals and basis sets to improve the accuracy of DFT calculations for complex systems.

Dynamic simulations: Using molecular dynamics (MD) simulations to study the conformational flexibility of (2R)-2-methylhexa-3,5-dienoic acid and its influence on reactivity.

Machine learning: Employing machine learning algorithms to predict reaction outcomes and to accelerate the discovery of new catalysts and reactions.

By integrating these advanced theoretical approaches with experimental studies, researchers can gain a deeper understanding of the fundamental principles governing the chemistry of (2R)-2-methylhexa-3,5-dienoic acid, paving the way for the rational design of new synthetic strategies and functional molecules.

Q & A

Basic: What are the optimal enantioselective synthesis methods for (2R)-2-methylhexa-3,5-dienoic acid?

Methodological Answer:

The enantioselective synthesis of (2R)-2-methylhexa-3,5-dienoic acid can be achieved via chiral auxiliary-mediated alkylation. A validated protocol involves:

- Using (R)-1TA (a chiral trityl amine) as a transient chiral auxiliary.

- Reacting β,γ-unsaturated carboxylic acid precursors (e.g., hexa-3,5-dienoic acid) with n-BuLi in THF at −78°C to form a lithium enolate.

- Introducing alkylating agents (e.g., iodoethane) to install the methyl group stereoselectively.

- Purification via silica gel chromatography (e.g., 2% methanol in dichloromethane).

- Characterization by 1H/13C NMR (e.g., δ 2.97 ppm for the methine proton) and HRMS-ESI (observed [M-H]⁻ at m/z 139.0765 vs. calculated 139.0759) .

This method yields enantiomeric ratios (Er) up to 96:4 , confirmed by chiral HPLC (Chiralcel® OD-H column) .

Basic: How is the enantiomeric purity of (2R)-2-methylhexa-3,5-dienoic acid determined experimentally?

Methodological Answer:

Enantiomeric purity is quantified using chiral stationary-phase HPLC :

- Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

- Mobile phase: 1% isopropyl alcohol in hexanes.

- Detection: UV at 220 nm (λmax = 235 nm).

The retention times and peak integration ratios (e.g., 96:4 Er) are compared against racemic standards. For validation, optical rotation ([α]D) measurements (e.g., +109.3 for related dienoic acids) supplement chromatographic data .

Advanced: What strategies address regioselectivity challenges in alkylation of β,γ-unsaturated precursors for dienoic acids?

Methodological Answer:

Regioselectivity in alkylation is controlled via substrate-directed functionalization :

- Steric and electronic effects : Bulky substituents on the β,γ-unsaturated acid (e.g., aryl groups) direct alkylation to the γ-position.

- Reaction temperature : Low temperatures (−78°C) stabilize enolate intermediates, favoring γ-alkylation over α-alkylation.